![molecular formula C10H13Cl2N5 B2784449 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine dihydrochloride CAS No. 2228158-80-1](/img/structure/B2784449.png)
3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine dihydrochloride” is a chemical compound used as a pharmaceutical intermediate . It is related to the compound “3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride”, which has a molecular formula of CHClFN and an average mass of 228.603 Da .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, triethylamine was added to a suspension of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride in dichloromethane, followed by the addition of isocyanates .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazine ring fused to a [1,2,4]triazolo ring. The compound also contains a pyridine ring .Mecanismo De Acción
The mechanism of action of TPA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Studies have shown that TPA can inhibit the activity of protein kinase C (PKC), which is involved in cell growth and division. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
TPA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TPA in lab experiments is that it is a relatively simple compound to synthesize. It is also readily available from commercial sources. However, one limitation of using TPA in lab experiments is that it can be toxic at high concentrations. Careful handling and disposal procedures must be followed to ensure the safety of researchers.
Direcciones Futuras
There are a number of future directions for research on TPA. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the development of new derivatives of TPA that have improved properties for specific applications. Additionally, further research is needed to fully understand the mechanism of action of TPA and its potential applications in various fields of scientific research.
Métodos De Síntesis
TPA can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-chloropyridine with sodium azide to form 3-azidopyridine. The resulting compound is then reacted with 1,2,4-triazole in the presence of a catalyst to form TPA. Other methods include the use of palladium-catalyzed cross-coupling reactions and copper-catalyzed azide-alkyne cycloaddition reactions.
Aplicaciones Científicas De Investigación
TPA has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of TPA is in the field of cancer research. Studies have shown that TPA has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Safety and Hazards
Propiedades
IUPAC Name |
3-pyridin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5.2ClH/c1-2-8(6-11-3-1)10-14-13-9-7-12-4-5-15(9)10;;/h1-3,6,12H,4-5,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETNFJOKXQDSIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C3=CN=CC=C3)CN1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

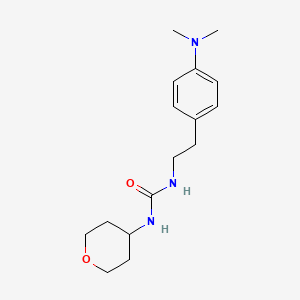

![N-(4-(tert-butyl)thiazol-2-yl)-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B2784372.png)
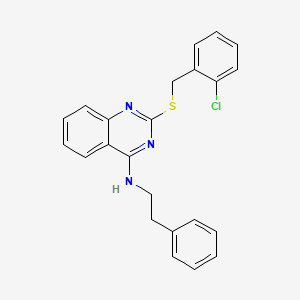
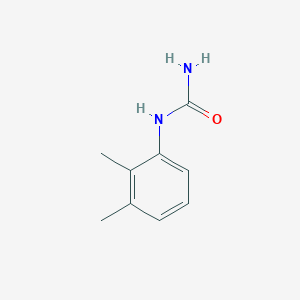
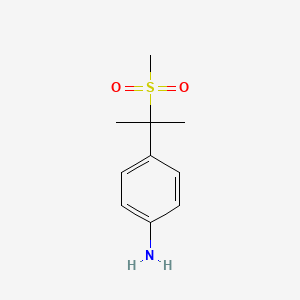
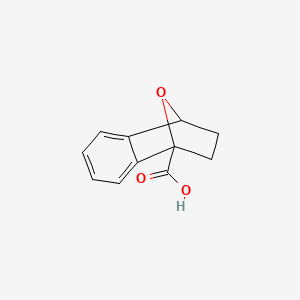

![4-(Cyclopropylmethoxy)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2784381.png)
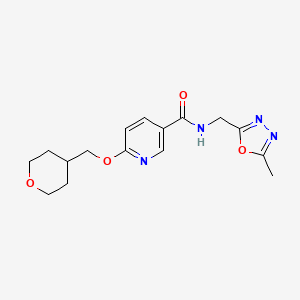
![2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2784383.png)


